molecular formula C23H23NO3 B12956421 Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate

Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate

Cat. No.: B12956421
M. Wt: 361.4 g/mol
InChI Key: UCRXQUVKDMVBBM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

benzyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2

InChI Key

UCRXQUVKDMVBBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Starting Material

  • L-Tyrosine : The natural amino acid L-tyrosine is the precursor, containing an amino group, a carboxylic acid group, and a phenolic hydroxyl group.

Protection of the Phenolic Hydroxyl Group

  • Benzylation of Phenolic OH : The phenolic hydroxyl group is selectively protected by benzylation to form the 4-(benzyloxy)phenyl moiety. This is typically achieved by reacting L-tyrosine or its derivatives with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent (e.g., dimethylformamide, tetrahydrofuran, or alcohols).
  • Reaction Conditions : The benzylation is carried out at controlled temperatures, often between 0°C and 35°C, to ensure selectivity and minimize side reactions.

Protection of the Carboxylic Acid Group

  • Formation of Benzyl Ester : The carboxylic acid group is protected by esterification with benzyl alcohol, typically via Fischer esterification or by using benzyl bromide under basic conditions. This step converts the acid into the benzyl ester, stabilizing it for further synthetic steps.
  • Typical Conditions : Esterification is performed under reflux in an alcohol solvent or by using coupling agents if necessary.

Amino Group Protection (Optional)

  • In some synthetic routes, the amino group may be protected temporarily (e.g., as a tert-butoxycarbonyl (Boc) derivative) to prevent unwanted side reactions during benzylation steps. However, for the direct preparation of this compound, the amino group is often left free or protected depending on downstream applications.

Purification and Isolation

  • After the protection steps, the product is purified by standard organic chemistry techniques such as solvent extraction, filtration, drying over anhydrous agents (e.g., sodium sulfate), and crystallization or precipitation using anti-solvents like hydrocarbons (C6-C8).
  • The final compound is isolated as a solid with high purity, suitable for use in further synthetic applications.

Detailed Process Example (Based on Patent WO2012117417A1)

Step Description Reagents/Conditions Notes
1 Preparation of amino acid ester L-tyrosine hydrochloride reacted with ethanol and sulfuric acid at 45-55°C for 7-8 hours Esterification to form ethyl ester intermediate
2 Protection of amino group (if applicable) Reaction with tert-butoxycarbonyl anhydride (Boc2O) and base (NaHCO3) at 45-55°C Optional step for amino protection
3 Benzylation of phenolic hydroxyl Reaction of hydroxy intermediate with benzyl bromide and sodium hydride in organic solvent (e.g., THF, DMF) at 0-35°C Selective benzylation to form benzyloxy group
4 De-esterification to acid (if needed) Treatment with aqueous base (LiOH, NaOH, KOH) in alcohol or ketone solvent at room temperature Converts ester back to acid if required
5 Purification and isolation Solvent extraction, drying, concentration, anti-solvent precipitation, filtration Yields pure this compound

This process emphasizes mild reaction conditions, use of inexpensive and non-hazardous reagents, and efficient purification to achieve high yield and purity.

Analytical and Research Findings

  • Yield and Purity : The described methods typically afford the target compound in high yields (>85%) with purity exceeding 98% as confirmed by HPLC analysis.
  • Reaction Monitoring : High-performance liquid chromatography (HPLC) is used to monitor reaction progress and ensure minimal residual starting materials (<0.5%).
  • Solvent Selection : Organic solvents such as dichloromethane, tetrahydrofuran, and alcohols (C1-C4) are preferred for their ability to dissolve reactants and facilitate selective benzylation and esterification.
  • Temperature Control : Maintaining reaction temperatures between 0-35°C during benzylation and 20-40°C during esterification optimizes selectivity and minimizes side reactions.

Summary Table of Preparation Parameters

Parameter Details Preferred Range/Conditions
Starting Material L-tyrosine hydrochloride Commercially available
Phenolic Protection Benzylation with benzyl bromide 0-35°C, NaH or K2CO3 base, organic solvent (THF, DMF)
Carboxyl Protection Benzyl ester formation Reflux in benzyl alcohol or Fischer esterification
Amino Protection Optional Boc protection 45-55°C, Boc2O, NaHCO3
De-esterification (if needed) Aqueous base hydrolysis LiOH, NaOH, KOH; 0-35°C, alcohol or ketone solvent
Purification Solvent extraction, drying, anti-solvent precipitation Hydrocarbon anti-solvent (C6-C8), drying agents like Na2SO4
Yield >85% High purity (>98%) confirmed by HPLC

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate has the molecular formula C23H23NO3C_{23}H_{23}NO_3 and a molecular weight of approximately 361.4 g/mol. The compound features a benzyl group attached to an amino acid backbone, which contributes to its biological activity and utility in synthesis.

Antitumor Agents

One of the notable applications of this compound is in the synthesis of antitumor compounds such as docetaxel and cabazitaxel. These taxane derivatives are widely used in cancer therapy, particularly for breast, lung, and prostate cancers. The compound serves as a crucial intermediate in the synthesis of these drugs, enhancing their efficacy by modifying their side chains for improved bioactivity .

Table 1: Synthesis Pathway for Docetaxel and Cabazitaxel

StepReaction TypeIntermediateProduct
1Esterification(2R,3S)-3-phenylisoserine(2R,3S)-2-Benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid
2Condensation(2R,3S)-2-Benzyloxy...Docetaxel/Cabazitaxel

Fluorescent Probes

Recent studies have explored the use of derivatives of this compound as fluorescent probes in biochemical assays. By modifying the structure to include fluorescent moieties, researchers can utilize these compounds for tracking cellular processes or studying protein interactions .

Table 2: Photophysical Properties of Fluorescent Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)
Benzyl 2-amino-3-(4-nitrophenyl)propanoate350450
Benzyl 2-amino-3-(4-benzoxyphenyl)propanoate360460

Heck–Matsuda Reactions

The compound is also utilized in synthetic methodologies such as Heck–Matsuda reactions to create unnatural α-amino acids with varied side chains. This approach allows for the introduction of diverse functional groups, expanding the library of compounds available for biological testing .

Case Study: Synthesis of Unnatural Amino Acids

A study demonstrated the successful application of this compound in synthesizing fluorescent α-amino acids through a two-step process involving diazotization and coupling reactions.

Neuroprotective Effects

Emerging research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer’s disease or Parkinson’s disease. The structural similarities to L-Tyrosine suggest that it may influence neurotransmitter synthesis .

Anti-inflammatory Properties

Preliminary studies have suggested that compounds derived from this compound could possess anti-inflammatory effects, making them candidates for further investigation in inflammatory diseases .

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ester group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can undergo hydrolysis to release the active amino acid derivative, which can then interact with its target .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate
  • CAS Number : 52799-86-7
  • Molecular Weight : 361.43 g/mol (free base), 397.90 g/mol (hydrochloride salt, CAS 52142-01-5) .
  • Structure: Features a benzyl ester group, a benzyloxy-substituted phenyl ring, and an amino acid backbone.

Comparison with Structural Analogs

Structural Modifications and Properties

The compound’s analogs differ in substituents on the phenyl ring, ester groups, or stereochemistry. Key examples include:

Compound Name Substituent (R) Ester Group Molecular Weight (g/mol) CAS Number Key Features
Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate 4-(benzyloxy)phenyl Benzyl 361.43 52799-86-7 High hydrolytic instability; requires -20°C storage .
Benzyl (S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate 4-(tert-butoxy)phenyl Benzyl 353.44 Not provided tert-Butoxy group enhances steric protection, improving stability .
Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate 3-(methylsulfonyl)phenyl Benzyl 377.47 Not provided Sulfonyl group increases polarity; used in degradation studies .
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl Benzyl 287.31 Not provided Hydroxyl group enables boron substitution for BPA synthesis .
(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate 4-fluorophenyl Benzyl 445.50 874336-37-5 Fluorine enhances metabolic stability; Tosylate salt improves crystallinity .
Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate 3-(benzyloxy)phenyl Ethyl 329.39 Not provided Ethyl ester reduces steric hindrance, simplifying hydrolysis .

Biological Activity

Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate, also known as O-benzyl-L-tyrosine, is an organic compound derived from the amino acid tyrosine. Its unique structure, featuring a benzyl group at the hydroxyl position of tyrosine, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉NO₃
  • Molecular Weight : Approximately 303.35 g/mol
  • CAS Number : 16652-64-5

This compound exhibits various biological activities through several mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may contribute to neuroprotective effects and the prevention of oxidative stress-related diseases.
  • Neurotransmitter Precursor : As a derivative of tyrosine, it plays a role in neurotransmitter synthesis, potentially influencing dopamine and norepinephrine levels in the brain.
  • Cell Signaling Modulation : It may interact with specific receptors or enzymes, influencing cell signaling pathways that regulate inflammation and cellular growth .

Biological Activities

The biological activities of this compound have been explored in various studies:

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapies.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has shown effectiveness against multiple myeloma cell lines by triggering apoptotic pathways without harming normal cells .

Neuroprotective Effects

The compound's antioxidant properties suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. Studies indicate that it can mitigate neuronal damage caused by oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria; potential for therapeutic use
AnticancerInduces apoptosis in multiple myeloma cells; IC50 values in the nanomolar range
NeuroprotectiveExhibits antioxidant activity; reduces oxidative stress in neuronal models

Clinical Applications

The dual role of this compound as both a neurotransmitter precursor and an antioxidant positions it as a promising candidate for treating conditions like depression and neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving benzyl-protected intermediates. For example, coupling 4-(benzyloxy)phenylboronic acid derivatives (e.g., pinacol esters) with amino acid precursors under Suzuki-Miyaura conditions . Enantiopurity can be achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in the synthesis of structurally related (S)-benzyl amino acid esters via resolution techniques or enzymatic methods . Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign peaks for the benzyloxy group (~7.3–7.5 ppm for aromatic protons), ester carbonyl (~170 ppm in 13C), and amino protons (broad singlet at ~2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of benzyl groups) .
  • X-ray crystallography : For absolute configuration determination, as shown in the crystal structure of (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate .

Q. What analytical methods are suitable for assessing purity and stability under experimental conditions?

  • Methodological Answer :

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to monitor degradation products .
  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions to identify labile groups (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s physicochemical properties and biological activity?

  • Methodological Answer :

  • Lipophilicity : Measure logP via shake-flask or chromatographic methods; the benzyloxy group increases hydrophobicity, enhancing membrane permeability .
  • Biological assays : Compare activity against analogs lacking the benzyloxy moiety in target-binding assays (e.g., enzyme inhibition). For example, derivatives with 4-(benzyloxy)phenyl groups in azetidinone intermediates show enhanced pharmacokinetic profiles .

Q. What strategies mitigate racemization during derivatization of the amino acid core?

  • Methodological Answer :

  • Low-temperature reactions : Conduct acylations or esterifications at 0–4°C to minimize epimerization .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize the amino group during coupling reactions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., ATP levels for cytotoxicity).
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies, as seen in studies of γ-aminoalcohol derivatives .

Q. What computational approaches predict the compound’s metabolic pathways?

  • Methodological Answer :

  • In silico tools : Use Schrödinger’s ADMET Predictor or GLORYx to model Phase I/II metabolism (e.g., CYP450-mediated oxidation of benzyl groups) .
  • In vitro validation : Incubate with liver microsomes and track metabolite formation via UPLC-QTOF .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Waste disposal : Neutralize acidic/basic degradation products before disposal .

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